Furan-Bearing Pyrazolo[3,4-b]pyridines Exhibit Superior CDK2 Inhibition Compared to the Standard Inhibitor Roscovitine
In a head-to-head enzymatic assay, furan-bearing pyrazolo[3,4-b]pyridine derivatives from the same design series demonstrated up to 5.2-fold greater CDK2 inhibitory potency compared to the standard CDK inhibitor roscovitine. Specifically, compound 12f (a close structural analog of the target compound, sharing the pyrazolo[3,4-b]pyridin-5-amine core with furan substitution) achieved an IC50 of 0.27 µM against CDK2, while roscovitine showed an IC50 of 1.41 ± 0.03 µM under identical assay conditions . Although direct IC50 data for the specific compound CAS 1186609-84-6 is not reported in this study, the close structural homology supports class-level inference that the 3-(2-furanyl)-5-amino substitution pattern is a key determinant of enhanced CDK2 inhibition relative to the clinical standard.
| Evidence Dimension | CDK2 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1186609-84-6; closest analog 12f: IC50 = 0.27 µM |
| Comparator Or Baseline | Roscovitine (standard CDK inhibitor): IC50 = 1.41 ± 0.03 µM |
| Quantified Difference | 5.2-fold improvement (0.27 µM vs 1.41 µM) for the closest furan-bearing analog |
| Conditions | In vitro CDK2 enzyme inhibition assay; compounds tested at multiple concentrations |
Why This Matters
This class-level potency advantage positions furan-bearing pyrazolo[3,4-b]pyridin-5-amines as superior starting points for CDK2-targeted drug discovery over traditional purine-mimetic inhibitors.
- [1] Ezzat, M. A. F., Elmasry, G. F., Abd El-Mageed, M. M. A., et al. Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. Drug Dev. Res. 2023, 84 (6), 1183–1203. DOI: 10.1002/ddr.22079. View Source
